molecular formula C11H7ClO4 B1460031 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde CAS No. 925005-58-9

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde

Cat. No. B1460031
M. Wt: 238.62 g/mol
InChI Key: IUGUOVUWPRZUSR-UHFFFAOYSA-N
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Description

“6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde” is a chemical compound with the empirical formula C11H7ClO4 . It has a molecular weight of 238.62 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde” can be represented by the SMILES string O=C1C(C([H])=O)=C(O)C2=CC(Cl)=C(C)C=C2O1 . This compound has been characterized by FT-IR, FT-Raman, 1H NMR and 13C NMR techniques .


Physical And Chemical Properties Analysis

“6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde” is a solid compound . Its molecular electrostatic potential, HOMO and LUMO orbitals, vibrational wavenumbers, infrared intensities, Raman scattering activities, and several thermodynamic properties have been analyzed using the Density Functional Theory (DFT) B3LYP method with 6-311++G(d,p) basis set .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

A study conducted by El Azab et al. (2014) investigated the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, including compounds closely related to 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde. These compounds exhibited remarkable antimicrobial activity against different classes of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

Antibacterial Activity of Coumarin Derivatives

Behrami and Vaso (2017) synthesized and characterized coumarin derivatives from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde, demonstrating their bacteriostatic and bactericidal activities against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The synthesized compounds, including variations of the parent compound, showed promising antibacterial properties, comparable to standard antibiotics like streptomycin and cefalexine (Behrami & Vaso, 2017).

Schiff’s Bases as Antimicrobial Agents

Research by Bairagi, Bhosale, & Deodhar (2009) explored the synthesis of Schiff’s bases from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, showing significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. This study underscores the antimicrobial potential of Schiff’s base derivatives of chromene compounds, suggesting avenues for developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

Synthesis and Antibacterial Activity of Derivatives

Another study by Behrami, Demaku, & Shehu (2015) focused on the synthesis of compounds from 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, highlighting their antibacterial efficacy against S. aureus, E. coli, and B. cereus. The synthesized derivatives displayed bacteriostatic and bactericidal activities, suggesting the potential use of these compounds in antibacterial applications (Behrami, Demaku, & Shehu, 2015).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302 . The precautionary statements are P301 + P312 + P330 . It is also classified as WGK 3 .

properties

IUPAC Name

6-chloro-4-hydroxy-7-methyl-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(14)7(4-13)11(15)16-9/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGUOVUWPRZUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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